4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Catalog No.
S4621363
CAS No.
M.F
C9H12N6O3
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-...

Product Name

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

IUPAC Name

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C9H12N6O3/c10-8-7(12-18-13-8)9-11-6(17-14-9)5-15-1-3-16-4-2-15/h1-5H2,(H2,10,13)

InChI Key

QDIJOEHFXKCXEY-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NC(=NO2)C3=NON=C3N

Canonical SMILES

C1COCCN1CC2=NC(=NO2)C3=NON=C3N

The exact mass of the compound 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is 252.09708827 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic molecule featuring multiple oxadiazole rings and a morpholine substituent. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and exhibit diverse biological activities. The presence of the morpholine group enhances the compound's solubility and potential interactions with biological targets. This compound is of interest in medicinal chemistry due to its structural versatility and potential therapeutic applications.

The chemical reactivity of 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can be characterized by several key reactions:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation Reactions: The amino group may undergo acylation to form amides, which can modify the compound's biological activity.
  • Oxidation Reactions: The morpholine moiety can be oxidized under certain conditions, potentially altering the compound's pharmacological properties.

These reactions highlight the compound's adaptability for further functionalization in drug development.

Compounds containing oxadiazole moieties have been extensively studied for their biological activities, including:

  • Antitumor Activity: Several derivatives of oxadiazoles have shown promising results against various cancer cell lines, such as breast and lung cancer cells .
  • Antimicrobial Properties: Oxadiazoles exhibit significant antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects: Some studies indicate that oxadiazole derivatives may possess anti-inflammatory properties through inhibition of specific pathways involved in inflammation .

The specific biological activity of 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine remains to be fully elucidated but is expected to follow similar trends due to its structural characteristics.

The synthesis of 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can involve several approaches:

  • One-Pot Synthesis: Utilizing acylhydrazides and isocyanates under mild conditions has been reported as an effective method for synthesizing oxadiazole derivatives .
  • Cyclization Reactions: The formation of oxadiazole rings typically involves cyclization reactions between hydrazines and carboxylic acids or their derivatives.
  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis with improved yields and reduced reaction times compared to traditional methods .

These methods underscore the versatility in synthesizing complex oxadiazole-containing compounds.

The applications of 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine are primarily focused on medicinal chemistry:

  • Drug Development: Due to its potential antitumor and antimicrobial properties, this compound could serve as a lead structure for developing new therapeutic agents.
  • Research Tool: It may be utilized in biological studies to explore mechanisms of action related to its structural components.
  • Agricultural Chemistry: Similar compounds have been investigated for use as agrochemicals due to their bioactivity against plant pathogens.

Interaction studies involving 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine are crucial for understanding its pharmacodynamics:

  • Molecular Docking Studies: Computational studies can predict how this compound interacts with various biological targets at the molecular level.
  • Binding Affinity Assessments: Experimental assays can determine the binding affinity of this compound to specific receptors or enzymes.
  • Structure–Activity Relationship Analysis: Investigating how modifications to the structure affect biological activity helps optimize its efficacy as a drug candidate.

Several compounds share structural features with 4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amines; key examples include:

Compound NameStructural FeaturesBiological Activity
5-(Substituted phenyl)-1,2,4-OxadiazoleSubstituted phenyl ringAntitumor activity against various cancer cell lines
3-Amino derivatives of OxadiazolesAmino group at position 3Antimicrobial properties
1,3,4-OxadiazolesDifferent nitrogen positioningBroad-spectrum bioactivity including anti-inflammatory effects

These compounds highlight the diversity within oxadiazole chemistry while demonstrating how specific substitutions can lead to unique biological profiles.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

252.09708827 g/mol

Monoisotopic Mass

252.09708827 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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